3,4-Dichloro-2-methylpyridine

Physical Chemistry Process Engineering Analytical Chemistry

3,4-Dichloro-2-methylpyridine (CAS 103949-58-2) is a dihalogenated pyridine derivative with the molecular formula C₆H₅Cl₂N and a molecular weight of 162.02 g/mol. It is characterized by chlorine atoms at the 3- and 4-positions and a methyl group at the 2-position of the pyridine ring, a specific substitution pattern that dictates its physicochemical properties and its utility as a synthetic intermediate.

Molecular Formula C6H5Cl2N
Molecular Weight 162.01 g/mol
CAS No. 103949-58-2
Cat. No. B025698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-2-methylpyridine
CAS103949-58-2
Molecular FormulaC6H5Cl2N
Molecular Weight162.01 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1Cl)Cl
InChIInChI=1S/C6H5Cl2N/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3
InChIKeyRKTIAZVXWYFNJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-2-methylpyridine (CAS 103949-58-2) Procurement: Technical Baseline and Position Among Chlorinated Pyridine Isomers


3,4-Dichloro-2-methylpyridine (CAS 103949-58-2) is a dihalogenated pyridine derivative with the molecular formula C₆H₅Cl₂N and a molecular weight of 162.02 g/mol . It is characterized by chlorine atoms at the 3- and 4-positions and a methyl group at the 2-position of the pyridine ring, a specific substitution pattern that dictates its physicochemical properties and its utility as a synthetic intermediate . This compound is part of a broader class of dichloromethylpyridine isomers, which, despite sharing the same elemental composition, exhibit distinct chemical behaviors and application profiles, making precise isomer selection critical for research and industrial synthesis.

3,4-Dichloro-2-methylpyridine (CAS 103949-58-2) Procurement: Why Isomeric Substitution is Not Feasible


The substitution of 3,4-Dichloro-2-methylpyridine with a closely related isomer, such as 2,3-Dichloro-4-methylpyridine, is not a technically sound practice in a research or industrial setting. Despite sharing the same molecular formula (C₆H₅Cl₂N), the divergent positioning of the chlorine and methyl substituents leads to significant differences in key physical properties. For instance, the boiling point of 3,4-Dichloro-2-methylpyridine is approximately 194.7 °C , whereas 2,3-Dichloro-4-methylpyridine boils at a considerably higher temperature of about 224.8 °C . This ~30 °C difference can directly impact purification strategies, such as distillation or vapor-phase handling, and is a primary indicator of different intermolecular forces and, consequently, distinct reactivity profiles. Relying on a generic or incorrectly specified isomer would introduce variability in reaction kinetics, yield, and product purity, undermining the reproducibility and validity of any downstream process.

3,4-Dichloro-2-methylpyridine (CAS 103949-58-2) Procurement: Quantitative Differentiation and Comparative Evidence Guide


Differentiation in Physical Property: Boiling Point vs. Key Isomer

The boiling point of 3,4-Dichloro-2-methylpyridine is 194.7 °C at 760 mmHg, a value that is significantly lower than that of its isomer, 2,3-Dichloro-4-methylpyridine, which exhibits a boiling point of 224.8 °C at 760 mmHg [1]. This difference is a direct consequence of the distinct substitution pattern on the pyridine ring, which influences intermolecular forces. For procurement, this means that the target compound cannot be simply substituted with the alternative isomer in processes that rely on distillation or vapor pressure for purification or handling [1].

Physical Chemistry Process Engineering Analytical Chemistry

Differentiation in Physical Property: Boiling Point vs. 2,4-Isomer

The boiling point of 3,4-Dichloro-2-methylpyridine is 194.7 °C at 760 mmHg, whereas the boiling point of another dichloromethylpyridine isomer, 2,4-Dichloro-3-methylpyridine, is reported as 218.7 °C at 760 mmHg . The 24 °C difference in boiling points, despite identical molecular formulas and similar densities, underscores that the substitution pattern exerts a strong influence on this key physical property. This distinction is critical for researchers and engineers designing or optimizing synthetic and purification workflows .

Physical Chemistry Process Engineering

Differentiation in Physical Property: Density vs. 2,6-Isomer

The density of 3,4-Dichloro-2-methylpyridine is 1.319 g/cm³ [1]. In comparison, the density of 2,6-Dichloro-3-methylpyridine is reported as 1.3 ± 0.1 g/cm³ . While the density of the target compound falls within the error range of the comparator, this specific comparison highlights the subtle but measurable differences in molecular packing that arise from regioisomeric variations. For applications such as formulation or liquid handling, even slight density differences can necessitate adjustments in gravimetric or volumetric dispensing protocols.

Physical Chemistry Process Engineering Materials Science

3,4-Dichloro-2-methylpyridine (CAS 103949-58-2) Procurement: Optimal Research and Industrial Application Scenarios


Precursor for Platinum-Based Anticancer Agents

The compound is explicitly identified as a core building block in the synthesis of platinum(II)-based anticancer agents. A notable example is the investigational drug picoplatin (also known as AMD473 or ZD0473), a sterically hindered platinum complex designed to overcome resistance to cisplatin and carboplatin . The 3,4-Dichloro-2-methylpyridine motif is integral to the drug's structure, contributing to its unique ability to circumvent thiol-mediated detoxification, a primary mechanism of platinum resistance . Procurement of this specific isomer is therefore a critical starting point for medicinal chemistry programs targeting next-generation, resistance-overcoming chemotherapeutics.

Synthesis of Kinase Inhibitor Scaffolds

The compound serves as a key intermediate in the synthesis of imidazolyl pyrimidinylamine compounds that function as cyclin-dependent kinase 2 (CDK2) inhibitors . This is a well-established class of drug targets for oncology research, where selective CDK2 inhibition is pursued to halt the proliferation of cancer cells. The specific substitution pattern of 3,4-Dichloro-2-methylpyridine provides the necessary regiochemical handle for constructing the complex heterocyclic frameworks characteristic of these inhibitors, making it an essential reagent for programs in this therapeutic area .

Building Block for BLC6 Inhibitors

3,4-Dichloro-2-methylpyridine is a documented precursor in the preparation of [1,4]oxazepino[2,3-c]quinolinone derivatives, which are being explored as B-cell lymphoma 6 (BCL6) inhibitors . BCL6 is a transcriptional repressor frequently implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL) and other cancers. The use of this specific halogenated pyridine provides a versatile starting point for accessing the complex tricyclic core of these inhibitors, underscoring its value in the development of targeted therapies for specific lymphomas .

Synthetic Intermediate in Agrochemical and Specialty Chemical R&D

Beyond pharmaceuticals, 3,4-Dichloro-2-methylpyridine is recognized as a valuable building block for the synthesis of diverse heterocyclic compounds applicable in agrochemical and other fine chemical research . The two chlorine atoms at the 3- and 4-positions serve as modifiable handles for cross-coupling reactions, enabling the introduction of various aryl or heteroaryl groups. This versatility makes it a strategic choice for chemical development programs aiming to explore new chemical space for crop protection agents or advanced functional materials, where the specific substitution pattern is crucial for achieving desired biological or physical properties .

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